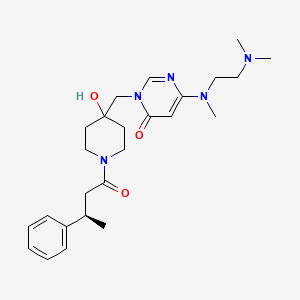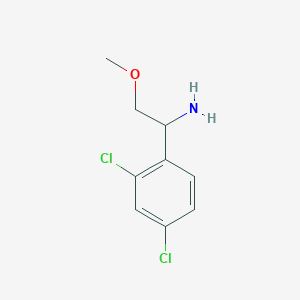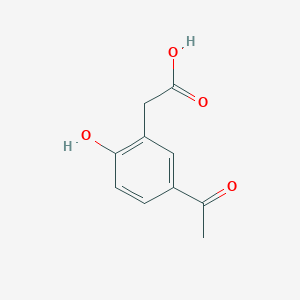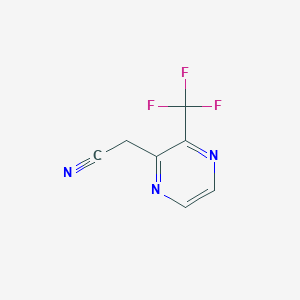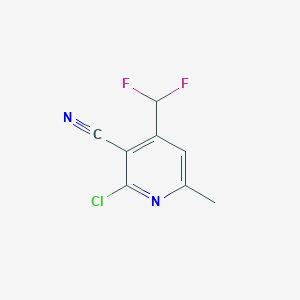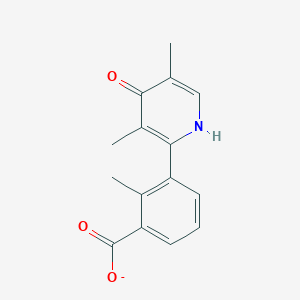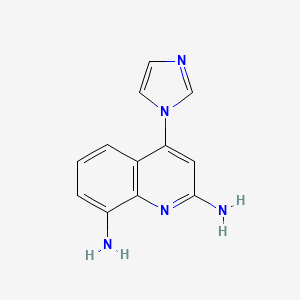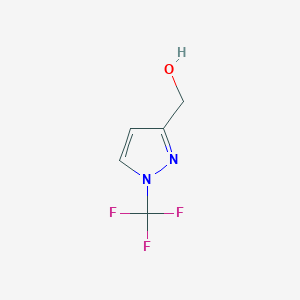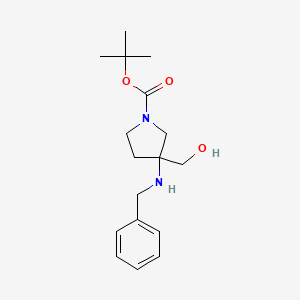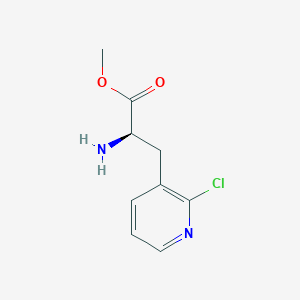
3-Chloro-1-methylisoquinoline 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methylisoquinoline 2-oxide is a heterocyclic organic compound with the molecular formula C10H8ClNO It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylisoquinoline 2-oxide typically involves the chlorination of 1-methylisoquinoline followed by oxidation. One common method includes the use of thionyl chloride (SOCl2) for chlorination, followed by oxidation with hydrogen peroxide (H2O2) or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-Chloro-1-methylisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-chloro-1-methylisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of 3-chloro-1-methylisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
3-Chloro-1-methylisoquinoline 2-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-1-methylisoquinoline 2-oxide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Chloroisoquinoline: Lacks the methyl group at the 1-position.
1-Methylisoquinoline: Lacks the chlorine atom at the 3-position.
Isoquinoline N-oxide: Lacks both the chlorine atom and the methyl group.
Uniqueness
3-Chloro-1-methylisoquinoline 2-oxide is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
3-chloro-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H8ClNO/c1-7-9-5-3-2-4-8(9)6-10(11)12(7)13/h2-6H,1H3 |
InChIキー |
XMSOJVFQLZLNRX-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=CC2=CC=CC=C12)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


